

comprehensive literature review on 6-Chlorohexyl prop-2-enoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chlorohexyl prop-2-enoate

Cat. No.: B15124619

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An In-depth Technical Guide to 6-Bromohexyl Prop-2-enoate

Disclaimer: The requested compound, **6-Chlorohexyl prop-2-enoate**, is not well-documented in scientific literature. Therefore, this guide provides a comprehensive review of its close structural analog, 6-Bromohexyl prop-2-enoate, also known as 6-bromohexyl acrylate. This bromo-analog is a widely utilized and well-characterized compound, making it a suitable substitute for this technical analysis.

Introduction

6-Bromohexyl prop-2-enoate is a bifunctional monomer of significant interest in the fields of polymer chemistry and material science. Its structure incorporates a polymerizable acrylate group and a reactive terminal bromine atom, enabling the synthesis of functional polymers with tailored architectures and properties. The presence of the bromohexyl group allows for post-polymerization modification, making it a versatile building block for advanced materials. Acrylates, in general, are valued for their ability to form polymers with a wide range of properties, from flexible to hard and from hydrophobic to hydrophilic. The introduction of a halogenated alkyl chain, as in 6-bromohexyl prop-2-enoate, provides a reactive handle for further chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of 6-bromohexyl prop-2-enoate is presented in the table below. These properties are essential for its handling, purification, and application in various chemical processes.

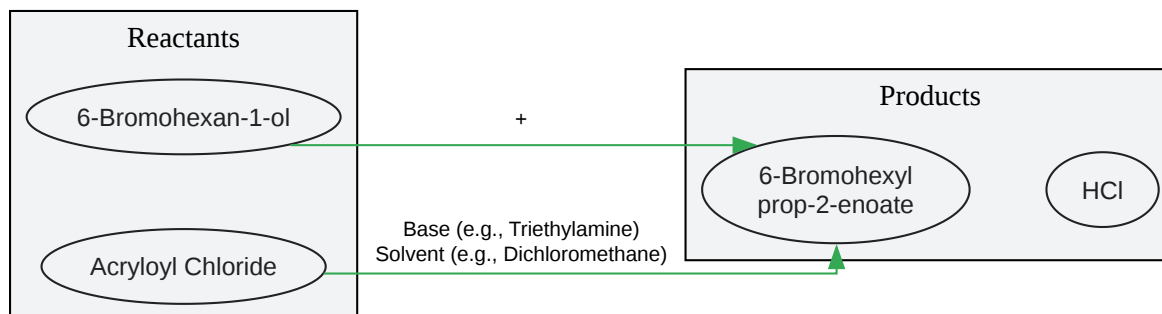
Property	Value	Source(s)
IUPAC Name	6-bromohexyl prop-2-enoate	
Synonyms	6-Bromohexyl acrylate, 2-Propenoic acid, 6-bromohexyl ester	
CAS Number	112231-58-0	
Molecular Formula	C ₉ H ₁₅ BrO ₂	
Molecular Weight	235.12 g/mol	
Appearance	Not specified in search results	
Boiling Point	Not specified in search results	
Density	Not specified in search results	
Refractive Index	Not specified in search results	
Solubility	Not specified in search results	

Synthesis

The most common method for the synthesis of 6-bromohexyl prop-2-enoate is the esterification of 6-bromohexan-1-ol with acrylic acid or its more reactive derivatives, such as acryloyl chloride.

General Reaction Scheme

The synthesis typically proceeds via the following reaction pathway:



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Caption: General synthesis scheme for 6-Bromohexyl prop-2-enoate.

Detailed Experimental Protocol

While a specific, detailed experimental protocol with exact quantities and reaction conditions was not found in the publicly available search results, a general procedure can be outlined based on the esterification of alcohols with acyl chlorides:

Materials:

- 6-Bromohexan-1-ol
- Acryloyl chloride
- A non-nucleophilic base (e.g., triethylamine)
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
- Polymerization inhibitor (e.g., hydroquinone monomethyl ether - MEHQ)
- Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

Procedure:

- **Reaction Setup:** A solution of 6-bromohexan-1-ol and a polymerization inhibitor in an anhydrous aprotic solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
- **Addition of Base:** A non-nucleophilic base, such as triethylamine, is added to the solution to act as a scavenger for the hydrochloric acid byproduct.
- **Addition of Acryloyl Chloride:** Acryloyl chloride is added dropwise to the cooled solution with vigorous stirring. The reaction is typically exothermic and the temperature should be maintained near 0 °C during the addition.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete (monitoring by thin-layer chromatography is recommended).
- **Workup:** The reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent like magnesium sulfate.
- **Purification:** The solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 6-bromohexyl prop-2-enoate.

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the structure and purity of the synthesized compound. While specific spectra for 6-bromohexyl prop-2-enoate were not directly available in the search results, the expected chemical shifts and characteristic peaks can be predicted.

Spectroscopic Data	Expected Peaks/Signals
^1H NMR	Signals corresponding to the vinyl protons of the acrylate group (typically in the range of 5.8-6.5 ppm), a triplet for the methylene group adjacent to the ester oxygen (~4.1 ppm), a triplet for the methylene group adjacent to the bromine atom (~3.4 ppm), and multiplets for the other methylene groups in the hexyl chain.
^{13}C NMR	A signal for the carbonyl carbon of the ester (~166 ppm), signals for the vinyl carbons (~128 and ~130 ppm), a signal for the carbon adjacent to the ester oxygen (~64 ppm), a signal for the carbon adjacent to the bromine atom (~33 ppm), and signals for the other methylene carbons in the hexyl chain.
IR Spectroscopy	A strong absorption band for the C=O stretch of the ester group (~1720 cm^{-1}), and characteristic bands for the C=C stretch of the acrylate group (~1635 cm^{-1}).
Mass Spectrometry	The molecular ion peak (M^+) and characteristic fragmentation patterns corresponding to the loss of the bromohexyl group and other fragments.

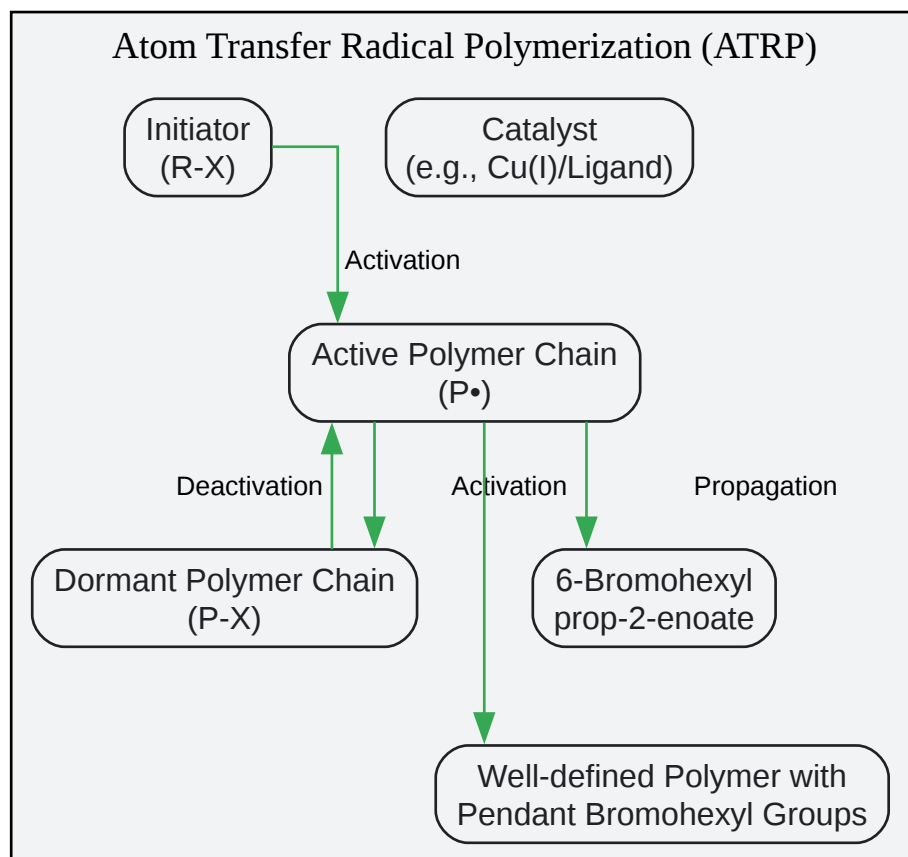
Applications in Polymer Science

The primary application of 6-bromohexyl prop-2-enoate is as a functional monomer in the synthesis of well-defined polymers. Its bifunctional nature allows for a two-stage functionalization approach: polymerization of the acrylate group followed by modification of the pendant bromohexyl groups.

Controlled Radical Polymerization

6-Bromohexyl prop-2-enoate is particularly well-suited for controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods allow for the

synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.



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Caption: Simplified workflow of ATRP using 6-Bromohexyl prop-2-enoate.

Post-Polymerization Modification

The terminal bromine on the hexyl side chains of poly(6-bromohexyl prop-2-enoate) serves as a reactive site for a variety of nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups after the polymer backbone has been formed. This "grafting-to" approach is a powerful tool for creating functional materials with applications in areas such as:

- **Biomaterials:** Grafting of bioactive molecules, such as peptides or sugars, to create biocompatible or targeted drug delivery systems.

- Coatings and Adhesives: Introduction of functional groups to enhance adhesion, crosslinking, or impart specific surface properties.
- Electronics: Synthesis of functional polythiophenes and other conductive polymers.

Conclusion

6-Bromohexyl prop-2-enoate is a valuable and versatile monomer in modern polymer chemistry. Its ability to undergo controlled radical polymerization and subsequent post-polymerization modification makes it a key building block for the synthesis of a wide array of functional polymers with tailored properties. While its chloro-analog remains largely unexplored, the well-established chemistry of 6-bromohexyl prop-2-enoate provides a strong foundation for the development of advanced materials for diverse applications. Further research into the specific properties and reactivity of the chloro-analog may reveal unique characteristics and potential applications.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com